molecular formula C23H25N7O B2891535 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine CAS No. 1251686-47-1

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine

Cat. No. B2891535
CAS RN: 1251686-47-1
M. Wt: 415.501
InChI Key: NYPZOOYCFIXRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine, also known as 4-MeOPP or 4-methoxy-PHPP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. It has gained popularity as a recreational drug due to its stimulating and euphoric effects, but it also has potential applications in scientific research.

Scientific Research Applications

Analgesic Activity

Compounds closely related to 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine have shown significant analgesic activity. For example, 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties demonstrated strong analgesic and anti-inflammatory effects in vivo, surpassing acetylsalicylic acid in effectiveness (Zygmunt et al., 2015).

Antimicrobial Activity

Novel derivatives such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized and evaluated for antimicrobial activity. These compounds have demonstrated significant antibacterial and antifungal activities, comparable to standard treatments (Mandala et al., 2013).

Serotonin Receptor Affinity

Research on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, structurally similar to 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine, has shown affinity for the human serotonin 5-HT6 receptor. These compounds have potential as lead structures for further development in neuroscience and pharmacology (Łażewska et al., 2019).

Cancer Research

In the field of cancer research, Mannich bases with piperazines, including those similar to the compound , have been investigated for their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase isoenzymes. These studies have identified potential lead compounds for future cancer treatment research (Gul et al., 2019).

Synthesis and Optimization

There has been a focus on the synthesis and optimization of related compounds for pharmaceutical applications. For instance, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines and their derivatives has been explored for their potential in developing new pharmaceuticals (Roggen & Gundersen, 2008).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-31-19-9-7-18(8-10-19)26-22-20-21(25-16-24-20)27-23(28-22)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPZOOYCFIXRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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